CID 78060540

Description

CID 78060540 is a chemical compound indexed in PubChem, a public repository for chemical structures and biological activities. For instance, references CID content in vacuum-distilled fractions of CIEO (likely a plant extract) and includes a mass spectrum, indicating that this compound is a volatile or semi-volatile compound isolated through distillation . Its characterization via GC-MS (Gas Chromatography-Mass Spectrometry) aligns with methodologies used for profiling terpenes, essential oil components, or secondary metabolites in natural products .

Properties

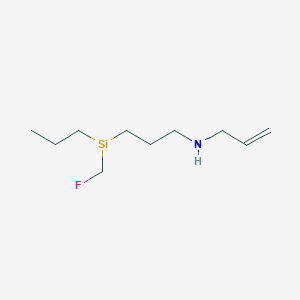

Molecular Formula |

C10H21FNSi |

|---|---|

Molecular Weight |

202.36 g/mol |

InChI |

InChI=1S/C10H21FNSi/c1-3-6-12-7-5-9-13(10-11)8-4-2/h3,12H,1,4-10H2,2H3 |

InChI Key |

AUQISUJTFFOHCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](CCCNCC=C)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060540 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one common method involves the use of specific catalysts and solvents under controlled temperature and pressure conditions to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

CID 78060540 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of reagents and conditions depends on the desired reaction and the specific properties of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

CID 78060540 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: It is used in the production of various industrial products, such as polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of CID 78060540 involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied using various biochemical and biophysical techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78060540 with structurally or functionally related compounds, based on PubChem entries and research findings from the provided evidence:

Key Observations:

Structural Diversity: this compound is hypothesized to share functional groups with terpenoids like betulin (CID 72326) and its derivatives, given the emphasis on vacuum distillation and GC-MS analysis in . However, its exact structure remains undefined .

Biological Relevance : Unlike this compound, compounds like betulinic acid (CID 64971) and taurocholic acid (CID 6675) have well-documented roles in drug development and metabolic regulation, respectively .

Analytical Techniques: this compound’s characterization via GC-MS mirrors approaches used for terpenoids in , where source-induced Collision-Induced Dissociation (CID) in mass spectrometry helps resolve structural isomers like ginsenosides .

Research Findings and Limitations

- Pharmacological Potential: If this compound is a terpenoid, its bioactivity could parallel betulin derivatives, which exhibit antitumor and anti-inflammatory properties .

- Technical Challenges : The absence of explicit structural data for this compound limits direct comparison with analogs. underscores the importance of precise identifiers and metadata in PubChem entries to avoid ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.